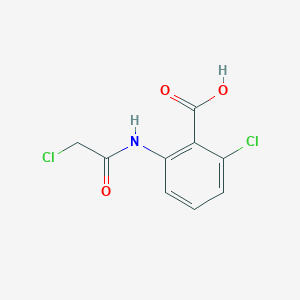
2-Fluoro-2-(thiazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-(thiazol-5-yl)acetic acid is a compound that features a thiazole ring substituted with a fluoro group and an acetic acid moiety. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Compounds containing thiazole rings are known for their diverse biological activities and are often used in medicinal chemistry .
Preparation Methods
The synthesis of 2-Fluoro-2-(thiazol-5-yl)acetic acid typically involves the reaction of thiazole derivatives with fluoroacetic acid. One common method includes the use of a thiazole precursor, which undergoes nucleophilic substitution with fluoroacetic acid under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-Fluoro-2-(thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
Scientific Research Applications
2-Fluoro-2-(thiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Thiazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluoro group can enhance the compound’s binding affinity and stability. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .
Comparison with Similar Compounds
2-Fluoro-2-(thiazol-5-yl)acetic acid can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C5H4FNO2S |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-fluoro-2-(1,3-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C5H4FNO2S/c6-4(5(8)9)3-1-7-2-10-3/h1-2,4H,(H,8,9) |
InChI Key |
UHNRKOVFZHBJRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one](/img/structure/B13531140.png)
![Bicyclo[4.1.0]heptan-1-ylmethanamine](/img/structure/B13531148.png)

![4-Amino-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13531159.png)








